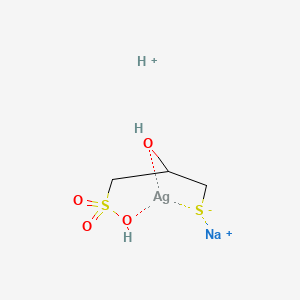
(E)-(Diphenylmethyl)(3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diphenylmethyl group, an ethoxy group, and a prop-1-enylphenoxy group, all connected to an ammonium chloride moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common synthetic route includes the following steps:
Preparation of the Core Structure: The core structure can be synthesized through a series of reactions involving the formation of carbon-carbon and carbon-nitrogen bonds.
Formation of the Ammonium Chloride Moiety: The final step involves the quaternization of the nitrogen atom with methyl chloride to form the ammonium chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in industrial processes.
Mecanismo De Acción
The mechanism of action of (E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate: A related compound with similar structural features.
(-)-Carvone: A natural compound with distinct biological activities.
Uniqueness
(E)-(diphenylmethyl)[3-(2-ethoxy-5-prop-1-enylphenoxy)-2-hydroxypropyl]ammonium chloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
63476-94-8 |
|---|---|
Fórmula molecular |
C27H32ClNO3 |
Peso molecular |
454.0 g/mol |
Nombre IUPAC |
1-[2-ethoxy-5-[(E)-prop-1-enyl]phenoxy]-5-phenyl-5-pyridin-1-ium-1-ylpentan-2-ol;chloride |
InChI |
InChI=1S/C27H32NO3.ClH/c1-3-11-22-14-17-26(30-4-2)27(20-22)31-21-24(29)15-16-25(23-12-7-5-8-13-23)28-18-9-6-10-19-28;/h3,5-14,17-20,24-25,29H,4,15-16,21H2,1-2H3;1H/q+1;/p-1/b11-3+; |
Clave InChI |
VYVMLUSMXVSMMA-KODGKZAJSA-M |
SMILES isomérico |
CCOC1=C(C=C(C=C1)/C=C/C)OCC(CCC(C2=CC=CC=C2)[N+]3=CC=CC=C3)O.[Cl-] |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=CC)OCC(CCC(C2=CC=CC=C2)[N+]3=CC=CC=C3)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


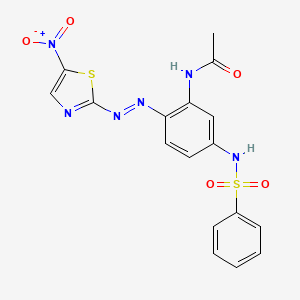



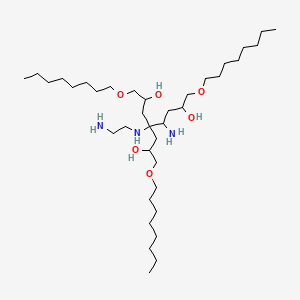
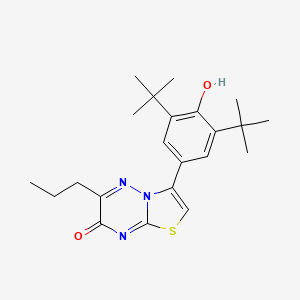
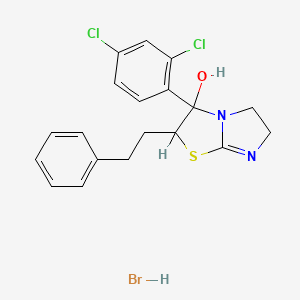
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)


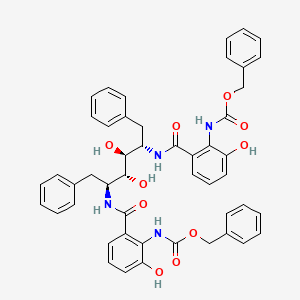
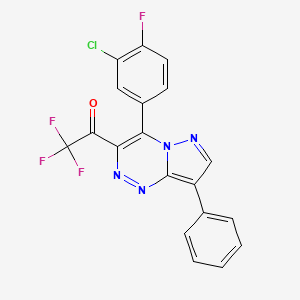
![2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid](/img/structure/B12696795.png)
